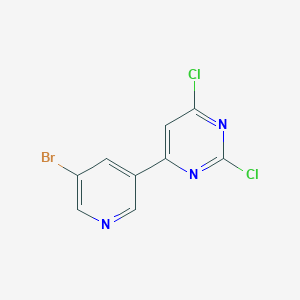

4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-bromopyridin-3-yl)-2,6-dichloropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N3/c10-6-1-5(3-13-4-6)7-2-8(11)15-9(12)14-7/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSDOJVDTCQRLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C2=CC(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2024646-57-7 | |

| Record name | 4-(5-bromopyridin-3-yl)-2,6-dichloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine (CAS: 2024646-57-7)

Executive Summary & Core Identifiers

In modern medicinal chemistry, the design of targeted therapeutics—particularly ATP-competitive kinase inhibitors—relies heavily on the availability of highly functionalized, orthogonally reactive building blocks. 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine is a premium biaryl scaffold that offers three distinct vectors for functionalization. By exploiting the subtle electronic differences between its reactive sites, chemists can sequentially install three different pharmacophores without the need for protecting groups.

Quantitative Identifiers

| Property | Value |

| Chemical Name | 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine |

| CAS Number | 2024646-57-7 |

| Molecular Formula | C9H4BrCl2N3 |

| Molecular Weight | 304.95 g/mol |

| InChIKey | QFSDOJVDTCQRLR-UHFFFAOYSA-N |

| Structural Class | Halogenated Pyridyl-Pyrimidine |

(Data verified via [1])

Structural Chemistry & Mechanistic Reactivity

The strategic value of 4-(5-bromopyridin-3-yl)-2,6-dichloropyrimidine lies in its tri-orthogonal reactivity profile . The molecule possesses three halogenated sites, each with a distinct reactivity threshold governed by bond dissociation energies (BDE) and transition-state stabilization.

Site 1: The C6-Chloride (Highly Electrophilic)

In 4-substituted-2,6-dichloropyrimidines, the C6 position is the most reactive site toward Nucleophilic Aromatic Substitution (SNAr). The causality behind this regioselectivity lies in the stabilization of the intermediate Meisenheimer complex. Nucleophilic attack at C6 allows the developing negative charge to be effectively delocalized onto both the N1 and N3 nitrogen atoms of the pyrimidine ring. In contrast, attack at the C2 position is less kinetically favored due to lone-pair repulsion (alpha-effect) from the adjacent nitrogens[2].

Site 2: The C2-Chloride (Moderately Electrophilic)

Once the C6 position is substituted with an electron-donating group (such as an amine), the pyrimidine ring becomes significantly less electrophilic. The remaining C2-chloride is deactivated and requires harsher conditions (elevated temperatures and often acid catalysis) to undergo a second SNAr. This electronic deactivation is the core mechanism that allows for strict step-by-step functionalization.

Site 3: The C5'-Bromide (Inert to SNAr, Reactive to Pd)

The bromide on the pyridine ring is electronically isolated from the pyrimidine system. It is completely inert to SNAr conditions. However, it serves as a pristine handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) after the pyrimidine chlorides have been displaced.

Synthesis Pathways

The synthesis of 4-(5-bromopyridin-3-yl)-2,6-dichloropyrimidine is achieved via a highly regioselective Suzuki-Miyaura cross-coupling between 2,4,6-trichloropyrimidine and (5-bromopyridin-3-yl)boronic acid.

According to computational and experimental studies documented by the [3], the oxidative addition of the Palladium(0) catalyst occurs preferentially at the C4 position of 2,4,6-trichloropyrimidine. This preference is not driven by steric factors, but rather by the lower Bond Dissociation Energy (BDE) of the C4–Cl bond compared to the C2–Cl bond, making it the kinetically favored site for insertion.

Synthesis workflow of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine via regioselective Suzuki coupling.

Downstream Applications in Drug Discovery

This scaffold is predominantly utilized in the synthesis of 2,4-diaminopyrimidine kinase inhibitors .

-

The C2-amine typically forms critical bidentate hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

-

The C6-amine is often directed toward the solvent-exposed region, allowing for the attachment of solubilizing groups (e.g., morpholine or piperazine derivatives).

-

The C5'-pyridine vector projects into the hydrophobic back pocket (e.g., the DFG-out allosteric site), where subsequent cross-coupling can install bulky aryl or alkynyl groups to achieve exquisite kinase selectivity.

Experimental Protocols (Self-Validating Workflows)

To fully leverage the tri-orthogonal nature of this scaffold, the functionalization must be performed in a specific sequence: C6 SNAr

Tri-orthogonal functionalization pathway demonstrating sequential SNAr and Suzuki cross-coupling.

Protocol 1: Regioselective SNAr at the C6 Position

Objective: Install the first nucleophile strictly at C6 without contaminating the C2 position.

-

Preparation: Dissolve 4-(5-bromopyridin-3-yl)-2,6-dichloropyrimidine (1.0 eq) in anhydrous Dichloromethane (DCM) or Ethanol.

-

Temperature Control (Critical): Cool the solution to 0 °C using an ice bath. Causality: Lower kinetic energy prevents the nucleophile from overcoming the higher activation barrier of the C2 position.

-

Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq), followed by the dropwise addition of the primary or secondary amine (1.05 eq).

-

Validation: Monitor via LCMS. The starting material (

) should convert cleanly to the mono-aminated product. If di-amination is observed, the temperature was too high or the amine was added too rapidly. -

Workup: Quench with saturated aqueous

, extract with DCM, dry over

Protocol 2: SNAr at the C2 Position

Objective: Overcome the electronic deactivation caused by the C6-amine.

-

Preparation: Dissolve the C6-substituted intermediate in a higher-boiling polar solvent such as 1-Butanol or N-Methyl-2-pyrrolidone (NMP).

-

Activation: Add the second amine (1.5 eq). If the amine is a poor nucleophile (e.g., an aniline), add a catalytic amount of Trifluoroacetic acid (TFA). Causality: TFA protonates the pyrimidine ring, restoring its electrophilicity and lowering the LUMO energy, thereby facilitating the second SNAr.

-

Heating: Heat the reaction to 80–100 °C for 12 hours.

-

Validation: TLC or LCMS will confirm the disappearance of the mono-aminated intermediate. The C5'-bromide will remain intact under these conditions.

Protocol 3: Suzuki-Miyaura Coupling at the C5' Position

Objective: Functionalize the pyridine ring.

-

Preparation: Combine the C2,C6-disubstituted intermediate (1.0 eq), an arylboronic acid (1.2 eq), and

(2.0 eq) in a degassed mixture of 1,4-Dioxane and Water (4:1). -

Catalysis: Add

(0.05 eq). Causality: A bidentate phosphine ligand like dppf is chosen to accelerate reductive elimination and prevent protodeboronation of the boronic acid. -

Execution: Heat to 90 °C under an inert argon atmosphere for 4–6 hours until LCMS indicates complete consumption of the brominated starting material.

References

-

Molaid Chemical Database. "4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine | 2024646-57-7". Molaid. Available at:[Link]

-

National Institutes of Health (NIH) / PMC. "One-pot Double Suzuki Couplings of Dichloropyrimidines". Discusses the computational bond dissociation energies governing the regioselectivity of 2,4,6-trichloropyrimidine. Available at:[Link]

-

American Chemical Society (ACS) / Organic Letters. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine". Details the mechanistic transition-state stabilization driving C6 over C2 SNAr regioselectivity. Available at:[Link]

Sources

A Technical Guide to 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine: Structure, Synthesis, and Characterization

Executive Summary: This document provides a comprehensive technical overview of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The guide details the molecule's structural and physicochemical properties, proposes a robust synthetic pathway grounded in established chemical principles, and outlines rigorous analytical protocols for its characterization and quality control. By integrating mechanistic insights with practical methodologies, this guide serves as an essential resource for scientists engaged in the synthesis and application of complex substituted pyrimidines.

Molecular Identity and Physicochemical Properties

4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine is a multi-halogenated heterocyclic compound featuring a pyridine ring linked to a dichloropyrimidine core. These structural motifs are prevalent in pharmacologically active molecules, making this compound a valuable building block for drug discovery programs.

Nomenclature and Chemical Identifiers

A clear identification of a chemical entity is foundational for reproducible research. The key identifiers for this compound are summarized below.

| Property | Value | Source |

| Compound Name | 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine | ChemScene[1] |

| CAS Number | 2024646-57-7 | ChemScene[1] |

| Molecular Formula | C₉H₄BrCl₂N₃ | ChemScene, PubChemLite[1][2] |

| Molecular Weight | 304.96 g/mol | ChemScene[1] |

| Monoisotopic Mass | 302.89658 Da | PubChemLite[2] |

Molecular Structure

The molecule consists of a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, and a 5-bromopyridin-3-yl group at position 4. The presence of multiple halogen atoms provides distinct sites for further chemical modification, such as cross-coupling reactions.

Mechanistic Considerations and Experimental Design

Step 1 & 2: Condensation and Cyclization

The initial steps involve a base-mediated condensation of a pyridine-derived ester with a suitable carbon source, followed by cyclization with formamidine. This sequence is a well-established method for constructing the pyrimidine ring. The choice of a strong base, such as sodium methoxide, is critical to deprotonate the acidic protons and drive the condensation forward.

Step 3: Chlorination

The conversion of the 4,6-dihydroxypyrimidine intermediate to the final 2,6-dichloro product is the most critical and challenging step.

-

Reagent Choice: Phosphorus oxychloride (POCl₃) is the standard reagent for this type of transformation. It acts as both a chlorinating agent and a dehydrating agent.

-

Causality of Amine Base: The reaction generates significant amounts of hydrochloric acid (HCl) as a byproduct. If not neutralized, this acid can lead to unwanted side reactions and decomposition of the product. Therefore, the addition of a tertiary amine base, such as N,N-diethylaniline or triethylamine, is crucial. [3]The base acts as an acid scavenger, trapping the HCl and driving the reaction to completion. N,N-diethylaniline is often preferred as its steric bulk can reduce its tendency to undergo side reactions compared to less hindered amines. [3]* Temperature Control: These chlorination reactions are highly exothermic. Uncontrolled temperature can lead to the formation of numerous byproducts and a significant decrease in yield. [3]Maintaining a controlled temperature, typically between 55°C and 90°C, is essential for a clean and efficient reaction. [3]

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system; successful isolation of the intermediate and final product with the expected analytical data confirms the efficacy of the procedure.

-

Reaction Setup: In a four-necked, flame-dried round-bottom flask equipped with a mechanical stirrer, condenser, and addition funnel, charge phosphorus oxychloride (3.5 to 4.0 molar equivalents) and 5-(5-Bromopyridin-3-yl)-4,6-dihydroxypyrimidine (1.0 molar equivalent).

-

Heating: Gently heat the reaction mixture to approximately 55-60°C under a nitrogen atmosphere.

-

Addition of Amine Base: Slowly add N,N-diethylaniline (2.0 molar equivalents) dropwise via the addition funnel. Causality: A slow addition rate is critical to manage the exothermic nature of the acid-base neutralization and maintain the reaction temperature between 55°C and 70°C.

-

Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the resulting mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Isolation: The crude product will precipitate as a solid. Isolate the solid by vacuum filtration and wash thoroughly with cold water to remove any residual salts.

-

Purification: Dry the crude solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) or by column chromatography on silica gel.

Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, structure, and purity of the synthesized 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine and pyridine rings. The chemical shifts and coupling patterns will confirm the substitution pattern. The single proton on the pyrimidine ring should appear as a singlet, while the protons on the bromopyridine ring will exhibit characteristic doublet and triplet patterns.

-

¹³C NMR: The carbon NMR will show nine distinct signals corresponding to each carbon atom in the molecule, confirming the overall carbon framework.

Protocol: Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition.

-

Expected Molecular Ion: In high-resolution mass spectrometry (HRMS), the molecular ion peak [M+H]⁺ should be observed at approximately m/z 303.90386. [2]* Isotopic Pattern: A key validation step is observing the characteristic isotopic pattern. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will create a unique and predictable cluster of peaks for the molecular ion, which serves as a definitive fingerprint for the compound.

Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound.

-

Methodology: A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) is typically employed.

-

Purity Assessment: The sample is analyzed using a UV detector. The purity is calculated by integrating the area of the product peak and expressing it as a percentage of the total area of all observed peaks. For use in drug discovery, a purity level of ≥98% is generally required.

References

Sources

An In-depth Technical Guide to the Solubility Profile of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published data for this specific molecule, this document establishes a framework for its systematic solubility characterization. It combines theoretical principles with robust, field-proven experimental protocols, enabling researchers, scientists, and drug development professionals to generate and interpret the necessary solubility data. The guide details methodologies for determining both kinetic and thermodynamic solubility, discusses the critical role of solvent selection, and provides a workflow for comprehensive solubility screening.

Introduction: The Critical Role of Solubility in Drug Development

In the journey from a promising chemical entity to a viable drug candidate, solubility is a gatekeeper. Poor aqueous solubility is a major hurdle, with over 40% of new chemical entities being practically insoluble in water, which can lead to inadequate and variable bioavailability.[1] However, understanding a compound's solubility in organic solvents is equally crucial for various stages of development, including synthesis, purification, formulation, and the preparation of stock solutions for in vitro and in vivo testing.[2][3]

The compound 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine (CAS No. 2024646-57-7) is a substituted heteroaromatic compound.[4] Its structure, featuring a bromopyridine and a dichloropyrimidine moiety, suggests a degree of lipophilicity and potential for specific solute-solvent interactions.

Compound Profile: 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine

| Property | Value | Source |

| CAS Number | 2024646-57-7 | [4] |

| Molecular Formula | C₉H₄BrCl₂N₃ | [4] |

| Molecular Weight | 304.96 g/mol | [4] |

| Predicted XlogP | 3.4 | [5] |

The predicted XlogP value of 3.4 indicates that the compound is significantly more soluble in lipids than in water, suggesting that it will likely exhibit better solubility in organic solvents than in aqueous media.[5] This guide will provide the means to experimentally verify and quantify this profile.

Theoretical Framework: Understanding Solute-Solvent Interactions

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process.[6] It is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The adage "like dissolves like" is a useful heuristic, meaning that solutes tend to dissolve best in solvents with similar polarity.[7][8]

Key Factors Influencing Solubility:

-

Solvent Polarity: Solvents can be broadly classified as polar (e.g., water, ethanol, methanol) and non-polar (e.g., hexane, toluene). Polar solvents can be further divided into protic (containing O-H or N-H bonds, capable of hydrogen bonding) and aprotic (lacking these bonds, e.g., acetone, DMSO).[7] The polarity of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine, with its nitrogen and halogen atoms, will dictate its preference for solvents of a certain polarity.

-

Hydrogen Bonding: The nitrogen atoms in the pyrimidine and pyridine rings can act as hydrogen bond acceptors. Solvents that are effective hydrogen bond donors will likely have enhanced interactions with the solute.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[7] However, this relationship must be determined empirically.

-

Solid-State Properties: The crystalline form (polymorph) or amorphous state of the solid can significantly impact its solubility.[9] Amorphous solids are generally more soluble than their crystalline counterparts due to their higher free energy.

Experimental Determination of Solubility: A Validated Approach

A multi-tiered approach is recommended for characterizing the solubility profile, starting with rapid kinetic assays for initial screening, followed by the more rigorous thermodynamic equilibrium method for definitive data.

Kinetic Solubility Screening

Kinetic solubility assays are high-throughput methods used in early discovery to rank compounds.[10][11] They measure the concentration at which a compound, introduced from a concentrated DMSO stock, precipitates in an aqueous or organic medium. While not a true measure of thermodynamic solubility, it is invaluable for initial solvent selection.

Protocol: High-Throughput Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine in 100% Dimethyl Sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Dispensing: Add the selected organic solvent to another 96-well plate.

-

Addition and Mixing: Transfer a small volume of the DMSO stock dilutions to the solvent plate. This rapid addition induces supersaturation and subsequent precipitation.

-

Detection: Immediately measure the turbidity (light scattering) of each well using a laser nephelometer.[12] The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[3][11] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Protocol: Shake-Flask Equilibrium Solubility Determination

-

Preparation: Add an excess amount of solid 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.[3]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) using a shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, use centrifugation to pellet the undissolved material.[9]

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Filter the sample through a low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microcrystals.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A calibration curve prepared with known concentrations of the compound in the same solvent must be used for accurate quantification.

-

Solid-State Analysis: It is good practice to analyze the residual solid using techniques like X-ray powder diffraction (XRPD) to check for any changes in the crystalline form during the experiment.[11]

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The results of the solubility studies should be compiled into a clear and concise table. This allows for easy comparison of the compound's solubility across different solvents and conditions.

Table 1: Hypothetical Solubility Profile of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine

| Solvent | Polarity Index | Type | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |

| Hexane | 0.1 | Non-polar | < 0.1 | < 0.1 |

| Toluene | 2.4 | Non-polar, Aromatic | 5.2 | 9.8 |

| Dichloromethane (DCM) | 3.1 | Polar Aprotic | 15.6 | 25.1 |

| Acetone | 5.1 | Polar Aprotic | 22.4 | 38.7 |

| Ethyl Acetate | 4.4 | Polar Aprotic | 18.9 | 31.5 |

| Ethanol | 4.3 | Polar Protic | 8.5 | 16.2 |

| Methanol | 5.1 | Polar Protic | 6.1 | 12.5 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | > 100 | > 100 |

| N,N-Dimethylformamide (DMF) | 6.4 | Polar Aprotic | > 100 | > 100 |

Note: The data in this table is illustrative and must be determined experimentally.

Interpreting the Data:

This structured data allows for a deep understanding of the compound's behavior. For instance, high solubility in DMSO and DMF is expected for many drug-like molecules and makes them suitable for preparing high-concentration stock solutions for screening assays.[2] Moderate solubility in solvents like DCM and ethyl acetate suggests they could be good candidates for purification via chromatography or crystallization. The lower solubility in protic solvents like methanol and ethanol compared to aprotic solvents of similar polarity might indicate that hydrogen bonding from the solvent does not favorably overcome the crystal lattice energy of the solid.

Caption: Factors Influencing the Solubility Profile.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to characterizing the solubility profile of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine in organic solvents. By employing both kinetic and thermodynamic methods, researchers can generate the critical data needed to support synthesis, purification, formulation, and preclinical development. The principles and protocols described herein are broadly applicable to other novel chemical entities, providing a foundational framework for robust physicochemical characterization. Further studies could explore solubility in more complex, biorelevant media or investigate the use of computational models to predict solubility and guide solvent selection.[11][13][14]

References

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Available at: [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. Available at: [Link]

-

Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (2025). ACS Publications. Available at: [Link]

-

Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025). Journal of the American Chemical Society. Available at: [Link]

-

Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. (n.d.). ChemRxiv. Available at: [Link]

-

Improved Solubility Predictions in scCO 2 Using Thermodynamics-Informed Machine Learning Models. (2025). PubMed. Available at: [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PMC - NIH. Available at: [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution. Available at: [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). ICH. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Available at: [Link]

-

Solubility guidelines for candidate drugs (µg/mL). The bars show the... (n.d.). ResearchGate. Available at: [Link]

-

SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES. Available at: [Link]

-

FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (2024). Drug Development & Delivery. Available at: [Link]

-

Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC. Available at: [Link]

-

Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. (n.d.). PubMed. Available at: [Link]

- US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine. (n.d.). Google Patents.

-

Solubility factors when choosing a solvent. (2020). Labclinics. Available at: [Link]

-

The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. (n.d.). PMC. Available at: [Link]

-

Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts. Available at: [Link]

-

Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs. (2025). RSC Publishing. Available at: [Link]

-

4-(5-bromopyridin-3-yl)-2,6-dichloropyrimidine. (n.d.). PubChemLite. Available at: [Link]

-

Pyrimidine, 5-bromo-4,6-dichloro-. (n.d.). PubChem. Available at: [Link]

-

4-Bromo-2,6-diaminopyridine. (n.d.). PubChem. Available at: [Link]

-

5-(4-Bromophenyl)-4,6-dichloropyrimidine. (n.d.). PubChem. Available at: [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. chemscene.com [chemscene.com]

- 5. PubChemLite - 4-(5-bromopyridin-3-yl)-2,6-dichloropyrimidine (C9H4BrCl2N3) [pubchemlite.lcsb.uni.lu]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solubility factors when choosing a solvent [labclinics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. raytor.com [raytor.com]

- 12. rheolution.com [rheolution.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

safety data sheet (SDS) and handling precautions for dichloropyrimidine derivatives

Introduction: The Synthetic Power and Latent Hazards of Dichloropyrimidines

Dichloropyrimidine derivatives are a cornerstone of modern medicinal chemistry and drug development.[1][2] As highly versatile heterocyclic building blocks, their utility lies in the reactive nature of the two chlorine atoms, which serve as handles for introducing diverse functionalities through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings.[1][3][4] This reactivity, however, is a double-edged sword. The very properties that make these compounds invaluable in synthesis also introduce significant handling risks that demand a comprehensive understanding and rigorous safety protocols. This guide provides an in-depth analysis of the safety considerations for dichloropyrimidine derivatives, moving beyond mere procedural lists to explain the chemical causality behind essential safety measures. It is intended for researchers, scientists, and drug development professionals who work with these powerful but hazardous intermediates.

Hazard Profile: Deconstructing the Reactivity and Toxicity

A thorough understanding of the hazards associated with dichloropyrimidine derivatives is the foundation of safe laboratory practice. These compounds are typically white to off-white crystalline solids that present multiple health and physical hazards.[5][6]

Health Hazards: More Than Just an Irritant

The primary health risks associated with dichloropyrimidines are significant and can affect multiple organ systems upon exposure.[7][8]

-

Severe Irritation: Dichloropyrimidines are potent irritants.[9] Direct contact causes severe skin irritation (H315) and serious eye irritation (H319).[7][8] Prolonged or repeated skin contact can lead to dermatitis, characterized by redness, swelling, and blistering.[10] The material's ability to react with moisture on the skin can accelerate tissue damage.[10] Eye contact can cause inflammation and conjunctivitis.[10]

-

Respiratory Tract Damage: Inhalation of dust or fumes is a critical exposure route. These compounds are known to cause respiratory tract irritation (H335), and the body's response can lead to further lung damage.[7][8][9] For individuals with pre-existing respiratory conditions, exposure can result in exacerbated disability.[10] In some cases, acute exposure to high concentrations of irritants can trigger Reactive Airways Dysfunction Syndrome (RADS), a persistent asthma-like condition.[10]

-

Systemic Effects: While comprehensive toxicological data is not always available for every derivative, entry into the bloodstream through cuts, abrasions, or absorption can produce systemic injury.[10] Some derivatives are classified as harmful if swallowed, in contact with skin, or if inhaled.[11]

Chemical Reactivity Hazards: The Basis for Precaution

The chemical reactivity of dichloropyrimidines dictates many of the necessary handling precautions. The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, activates the chlorine substituents towards nucleophilic attack.[3] This inherent reactivity makes them incompatible with a range of common laboratory reagents.

-

Incompatible Materials: Strong oxidizing agents (e.g., nitrates, perchlorates, pool chlorine) and strong acids must be avoided, as contact can lead to vigorous or explosive reactions.[9][10] The compounds should also be kept away from incompatible metals like copper and aluminum.[10]

-

Thermal Decomposition: During a fire, dichloropyrimidines can decompose to generate highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride (HCl) gas.[9][12]

-

Dust Explosion Risk: Like many organic solids, dichloropyrimidine powders can form explosive mixtures with air.[10] Generating dust clouds in confined spaces near an ignition source (flame, spark, static discharge) poses a significant fire or explosion hazard.[10]

Comprehensive Risk Mitigation Strategy

A multi-layered approach involving engineering controls, administrative protocols, and personal protective equipment (PPE) is essential for minimizing exposure risk.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the hazard from the researcher.

-

Ventilation: All handling of dichloropyrimidine derivatives, especially weighing and transferring solids, must be performed in a well-ventilated area.[9] A certified chemical fume hood is the preferred primary engineering control to keep airborne concentrations low.[13][14]

-

Emergency Equipment: Laboratories must be equipped with readily accessible and functional emergency eyewash stations and safety showers.[5][12]

Personal Protective Equipment (PPE): The Essential Barrier

The correct selection and use of PPE is mandatory.[13] Compromised or incorrect PPE renders all other safety measures moot.

| PPE Category | Specification and Rationale |

| Eye/Face Protection | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or EN166 are required to protect against dust particles and splashes.[15] A face shield should be worn over goggles during procedures with a high risk of splashing or aerosolization.[16][17] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[17] Always inspect gloves for tears or punctures before use and consult the manufacturer's compatibility chart.[15] Discard and replace gloves immediately after contamination. |

| Body Protection | A flame-retardant lab coat is required.[18] For handling larger quantities, a chemically resistant apron provides an additional layer of protection.[18] Long pants and closed-toe shoes are mandatory.[18] |

| Respiratory Protection | If engineering controls cannot maintain exposure below acceptable limits or during a large spill, a NIOSH-approved respirator with the appropriate particulate filter is necessary.[13] A respiratory protection program meeting OSHA 29 CFR 1910.134 must be in place. |

Safe Handling & Storage: Preventing Incidents

Proper day-to-day procedures are critical for preventing accidental exposure and dangerous reactions.

-

General Handling: Avoid all personal contact, including inhalation of dust.[10] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[9] Do not eat, drink, or smoke in areas where these chemicals are handled or stored.[9] Minimize dust generation during transfer by using techniques like gentle scooping rather than pouring from a height.[5]

-

Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[19] The storage area should be designated for corrosive and reactive materials, away from incompatible substances like strong acids and oxidizing agents.[9][19] Store locked up to restrict access.[7][9] Some derivatives are light-sensitive and must be stored protected from light.[12]

Standard Operating Procedures & Emergency Response

Having clear, step-by-step protocols for both routine work and emergencies is non-negotiable.

Workflow for Safe Handling of Dichloropyrimidine Powder

The following diagram outlines the critical decision points and actions for safely handling a solid dichloropyrimidine derivative.

Caption: Workflow for handling solid dichloropyrimidine derivatives.

Emergency Protocols: A Structured Response

In the event of an emergency, a calm and methodical response is crucial.

Sources

- 1. srinichem.com [srinichem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 2,4-Dichloropyrimidine - Safety Data Sheet [chemicalbook.com]

- 7. aksci.com [aksci.com]

- 8. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. synquestlabs.com [synquestlabs.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Substance Information - ECHA [echa.europa.eu]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. echemi.com [echemi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. echemi.com [echemi.com]

literature review of 5-bromopyridin-3-yl substituted pyrimidines

Topic: Literature Review of 5-Bromopyridin-3-yl Substituted Pyrimidines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Synthesis, Structural Activity Relationships (SAR), and Therapeutic Potential

Executive Summary

The 5-bromopyridin-3-yl substituted pyrimidine scaffold represents a privileged pharmacophore in modern medicinal chemistry. This structural motif combines the bioisosteric properties of the pyrimidine ring—ubiquitous in kinase inhibitors—with a highly functionalizable 5-bromopyridine moiety. The bromine atom at the C5 position of the pyridine ring serves a dual purpose: it acts as a critical halogen bond donor to enhance target affinity and provides a versatile synthetic handle for late-stage diversification via cross-coupling reactions. This guide synthesizes current literature on the synthesis, biological evaluation, and mechanistic underpinnings of this class, focusing on its application in oncology (kinase inhibition) and metabolic disorders (

Structural Significance & Chemical Logic

The core structure consists of a pyrimidine ring linked to a pyridine ring at the latter's C3 position, with a bromine atom occupying the C5 position of the pyridine.[1]

-

Electronic Profile: The pyridine nitrogen acts as a hydrogen bond acceptor, while the electron-deficient nature of the ring system enhances metabolic stability against oxidative metabolism.

-

The "Magic Methyl" Analogy (The Bromine Effect): Similar to the "magic methyl" effect, the C5-bromine often fills hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).

-

Halogen Bonding: Unlike a simple steric filler, the C5-bromine can form directed halogen bonds (X-bonds) with backbone carbonyl oxygens or side-chain nitrogens in the target protein, significantly boosting potency (often 10-100x compared to the hydrogen analog).

Synthetic Architectures

The construction of the 5-bromopyridin-3-yl pyrimidine scaffold is predominantly achieved via Palladium-catalyzed cross-coupling. The Suzuki-Miyaura coupling is the industry standard due to its tolerance of the bromine "handle" when milder conditions or specific catalysts are employed to prevent competitive oxidative addition at the C5-Br bond.

3.1 Retrosynthetic Analysis

The most robust disconnection involves the coupling of a 5-bromo-3-pyridylboronic acid/ester with a halopyrimidine .

Figure 1: Synthetic workflow for the construction of the core scaffold. Note the chemoselectivity required to preserve the C5-Br bond during the initial borylation.

3.2 Validated Experimental Protocol

Objective: Synthesis of 4-(5-bromopyridin-3-yl)pyrimidin-2-amine. Based on optimized conditions for heteroaryl-heteroaryl couplings [1, 2].

Reagents:

-

4-Chloropyrimidin-2-amine (1.0 equiv)

-

5-Bromo-3-pyridineboronic acid pinacol ester (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (

) (5 mol%) -

Potassium Phosphate (

) (2.0 equiv)[2] -

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

-

Inertion: Flame-dry a 50 mL Schlenk flask and backfill with Argon (

) three times. -

Loading: Charge the flask with 4-chloropyrimidin-2-amine (1.0 mmol, 129 mg), boronic ester (1.1 mmol, 312 mg), and

(2.0 mmol, 424 mg). -

Solvation: Add degassed 1,4-dioxane (8 mL) and distilled water (2 mL).

-

Catalysis: Add

(0.05 mmol, 58 mg) quickly under a positive stream of Argon. Seal the flask. -

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS. Note: The C5-Br is less reactive than the C3-Bpin/C4-Cl coupling sites, but overheating (>110°C) may lead to oligomerization.

-

Work-up: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with brine (2 x 15 mL). Dry the organic phase over

, filter, and concentrate in vacuo. -

Purification: Purify via flash column chromatography (

, gradient 0-10% MeOH in DCM) to yield the product as an off-white solid.

Medicinal Chemistry & Biological Applications[1][3][4][5][6][7][8][9]

4.1 Oncology: Kinase Inhibition (Bcr-Abl & PIM)

The 5-bromopyridin-3-yl moiety is a key effector in overcoming drug resistance in leukemia.

-

Bcr-Abl: In Chronic Myeloid Leukemia (CML), derivatives of this scaffold have shown potency against the T315I "gatekeeper" mutation. The bromine atom exploits a hydrophobic pocket that is sterically restricted in the mutant enzyme [3].

-

PIM Kinases: Recent patent literature highlights this scaffold in PIM kinase inhibitors, where the pyridine nitrogen forms a hydrogen bond with the hinge region (Glu121/Cys123), and the bromine interacts with the catalytic lysine via a water-mediated bridge or direct halogen bond [4].

4.2 Metabolic Disease:

-Glucosidase Inhibition

A distinct series of 1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea derivatives has emerged as potent inhibitors of yeast

Comparative Potency Data:

| Compound ID | Structure Description | IC50 ( | Relative Potency vs. Acarbose |

| Acarbose | Standard Drug | 38.22 ± 0.12 | 1.0x |

| Compound 4i | 2-Cl-phenyl thiourea derivative | 22.46 ± 0.65 | 1.7x |

| Compound 4f | 4-F-phenyl thiourea derivative | 25.88 ± 0.40 | 1.47x |

| Compound 4h | 4-Br-phenyl thiourea derivative | 27.63 ± 0.49 | 1.38x |

Data Source: Rehman et al. (2017) [5][3][4][5]

SAR Insight: The electron-withdrawing nature of the bromine on the pyridine ring, combined with ortho/para-halogenated phenyl rings on the thiourea tail, creates a "push-pull" electronic system that maximizes binding affinity to the enzyme's active site.

Mechanistic Insights: The Halogen Bond

The superior activity of the 5-bromo derivatives compared to their 5-chloro or 5-hydrogen counterparts is often attributed to Halogen Bonding .

Figure 2: Mechanism of Halogen Bonding. The electron-deficient pyridine ring enhances the positive electrostatic potential (sigma hole) on the bromine atom, facilitating a strong interaction with nucleophilic residues (e.g., backbone carbonyls) in the target protein.

References

-

BenchChem. 4-(5-Bromopyridin-3-yl)pyrimidin-2-amine: Overview and Synthetic Methodologies.Link

-

Gong, Z., et al. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol. Organic Syntheses, 2016, 93, 306-318. Link

-

Pan, X., et al. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. Chem Biol Drug Des. 2014 May;83(5):592-9. Link

-

Korea Research Institute of Chemical Technology. Novel pim kinase inhibitors and uses thereof. WO2023211256A1. Link

-

Rehman, T. U., et al. Novel substituted 3-phenyl 1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea compounds as key small organic molecules for the potential treatment of type II diabetes mellitus.[3][4][5] Medicinal Chemistry Research, 2017, 26, 1098–1106.[6] Link

Sources

- 1. 4-(5-Bromopyridin-3-yl)pyrimidin-2-amine | 913322-73-3 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic α-glucosidase inhibitors as promising anti-diabetic agents: Recent developments and future challenges [ouci.dntb.gov.ua]

Technical Whitepaper: Biological Activity & Synthetic Utility of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine Analogs

Executive Summary

The molecule 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine represents a high-value "gateway scaffold" in modern kinase inhibitor discovery. Unlike simple heterocycles, this structure integrates two distinct chemical functionalities: a highly electrophilic 2,6-dichloropyrimidine core capable of sequential, regioselective nucleophilic substitution, and a 5-bromopyridin-3-yl moiety , which serves as both a hydrophobic pharmacophore and a synthetic handle for late-stage diversification.

This guide analyzes the biological potential of this scaffold, specifically its utility in generating ATP-competitive inhibitors for PI5P4K , MAP4K4 , and GSK-3 . We provide a validated synthetic roadmap for exploiting its reactivity profile to build focused libraries with high ligand efficiency.

Chemical Architecture & Reactivity Profile

The therapeutic value of this scaffold lies in its asymmetric reactivity. The pyrimidine ring is electron-deficient, activated by the two nitrogen atoms, making it susceptible to Nucleophilic Aromatic Substitution (SNAr).[1][2] However, the presence of the 5-bromopyridine substituent at C4 breaks the symmetry, establishing a defined hierarchy of reactivity.

The Reactivity Hierarchy

To synthesize bioactive analogs effectively, one must understand the order of displacement:

-

C4 Position (Occupied): The 5-bromopyridine is installed first (usually via Suzuki coupling on 2,4,6-trichloropyrimidine), locking this position.

-

C6 Position (Primary SNAr Site): The chlorine at C6 is chemically equivalent to a C4 position in a rotated pyrimidine. It is highly activated and is the first site of displacement by amines under mild conditions.

-

C2 Position (Secondary SNAr Site): The chlorine at C2, flanked by two nitrogens, is less electrophilic than C6/C4 due to the lack of para-like resonance stabilization of the Meisenheimer intermediate. Displacement here requires higher temperatures or catalysis.

-

C5'-Bromine (Late-Stage Handle): The bromine on the pyridine ring is relatively inert to SNAr but remains available for palladium-catalyzed cross-couplings (Suzuki, Sonogashira) after the pyrimidine core is functionalized.

Visualization of Reactivity

Figure 1: Reactivity hierarchy of the scaffold. The C6 chlorine is displaced first, allowing for the strategic placement of substituents.

Biological Targets & Mechanisms of Action

Analogs derived from this scaffold function primarily as Type I ATP-competitive kinase inhibitors . The pyrimidine core mimics the adenine ring of ATP, while the substituents dictate selectivity.

Key Biological Targets

| Target | Therapeutic Indication | Role of Scaffold |

| PI5P4K (Phosphatidylinositol 5-phosphate 4-kinase) | Oncology, Metabolic Disorders | The pyridine moiety occupies the hydrophobic pocket; C2-amine forms H-bonds with the hinge region [1]. |

| MAP4K4 (Mitogen-activated protein kinase kinase kinase kinase 4) | Inflammation, Cancer | Pyridopyrimidine analogs (structurally related) show nanomolar potency. The bromine atom can engage in halogen bonding [2]. |

| GSK-3 / PKC-theta | Diabetes, Autoimmune Diseases | The 2,6-disubstitution pattern allows for "tuning" of selectivity between these closely related kinases [3]. |

Structure-Activity Relationship (SAR)

-

The Hinge Binder (C2 Position):

-

Substitution at C2 with an aniline, aminopyrazole, or aminopyridine is critical. This group donates a hydrogen bond to the kinase hinge region (e.g., Glu/Leu backbone).

-

Protocol Tip: Introduction of 2-aminopyridine at C2 often yields high potency but requires Buchwald-Hartwig conditions due to low nucleophilicity.

-

-

The Solvent Front / Selectivity Pocket (C6 Position):

-

The group at C6 points towards the solvent front or the ribose binding pocket.

-

Optimal Groups: Morpholines, piperazines, or solubilizing chains are often attached here to improve pharmacokinetic (PK) properties without disrupting binding.

-

-

The Hydrophobic Anchor (Pyridine Ring):

-

The 5-bromopyridine sits deep in the hydrophobic pocket.

-

The Bromine Effect: The bromine atom is not merely a placeholder; it often fills a small hydrophobic sub-pocket or engages in a "halogen bond" with backbone carbonyls, increasing residence time.

-

Experimental Protocols

Synthesis of the Core Scaffold

Note: This synthesis requires strict anhydrous conditions.

-

Reagents: 2,4,6-Trichloropyrimidine (1.0 eq), (5-Bromopyridin-3-yl)boronic acid (1.0 eq), Pd(PPh3)4 (0.05 eq), Na2CO3 (2.0 eq).

-

Solvent: DME/Water (3:1).

-

Procedure:

-

Degas solvents with nitrogen for 30 mins.

-

Combine reagents in a reaction vessel.

-

Heat to 80°C for 12 hours under inert atmosphere.

-

Purification: The product (monocoupling) must be separated from bis-coupling byproducts via silica chromatography (Hexane/EtOAc gradient).

-

Yield Expectation: 40-60%.

-

Regioselective SNAr (Library Generation)

This protocol selectively displaces the C6 chlorine.

-

Reagents: Scaffold (1.0 eq), Amine R-NH2 (1.1 eq), DIPEA (1.5 eq).

-

Solvent: THF or DMF.

-

Conditions: Stir at Room Temperature (25°C) for 2-4 hours.

-

Critical Check: Monitor by TLC/LCMS. The C6 product forms quickly. If heated, C2 substitution will begin (contaminating the library).

-

-

Workup: Dilute with water, filter precipitate.

Biological Assay: ADP-Glo Kinase Assay (Generic)

To validate biological activity of the synthesized analogs:

-

Preparation: Dilute compounds in 100% DMSO (10 mM stocks).

-

Reaction: Mix Kinase (e.g., PI5P4K recombinant), Substrate (PIP:PS lipid vesicles), and ATP (10 µM) in kinase buffer.

-

Incubation: Add compound (10-point dose response) and incubate for 60 mins at RT.

-

Detection: Add ADP-Glo Reagent (terminates reaction, depletes ATP). Incubate 40 mins. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

-

Readout: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Strategic Synthesis Workflow

The following diagram illustrates the logical flow from the raw scaffold to a dual-specificity inhibitor library.

Figure 2: Step-by-step synthetic pathway for generating bioactive analogs.

References

-

Discovery and Structure-Activity Relationship Study of (Z)‑5-Methylenethiazolidin-4-one Derivatives as Potent and Selective Pan-phosphatidylinositol 5‑Phosphate 4‑Kinase Inhibitors. Source: PMC / NIH URL:[Link]

-

Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4 Using Fragment-Based Lead Identification and Optimization. Source: PubMed URL:[Link]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Source: Organic Letters (ACS) URL:[Link]

- Kinase Inhibitors (Patent US8741931B2).

Sources

In-Depth Technical Guide: Thermal Characterization and Stability of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine

Executive Brief: The Criticality of Thermal Profiling in Biaryl Intermediates

In the development of targeted therapeutics, particularly small-molecule kinase inhibitors, halogenated biaryl systems serve as indispensable structural scaffolds. 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine (CAS 2024646-57-7) is a prime example of such a building block, featuring a rigid pyrimidine-pyridine axis heavily functionalized with halogens.

For drug development professionals and process chemists, understanding the exact melting point and thermal stability limits of this intermediate is not merely a matter of material characterization—it is a fundamental prerequisite for process safety, formulation stability, and scale-up engineering. Exceeding thermal thresholds during synthetic coupling (e.g., Suzuki-Miyaura cross-coupling) or hot-melt extrusion can lead to premature dehalogenation, generating toxic byproducts and compromising the active pharmaceutical ingredient (API) [1].

This whitepaper provides an authoritative framework for the thermal characterization of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine, detailing the structural causality behind its thermal behavior and outlining self-validating analytical protocols.

Structural Thermodynamics: Causality of Thermal Behavior

To predict and interpret the thermal behavior of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine, one must analyze its molecular architecture (MW: 304.96 g/mol ). The thermal profile is dictated by three primary structural factors:

-

Biaryl Dihedral Rigidity: The single bond connecting the pyrimidine (C4) and pyridine (C3) rings is subject to steric hindrance from the adjacent protons and the bulky chlorine atom at the C6 position of the pyrimidine ring. This restricts free rotation, locking the molecule into a preferred dihedral conformation that maximizes

-conjugation while minimizing steric clash. This rigidity increases the crystal lattice energy, necessitating higher thermal input to induce the solid-to-liquid phase transition (melting). -

Halogen Bonding Network: The presence of one bromine and two chlorine atoms facilitates extensive intermolecular non-covalent interactions (e.g., C–X···N halogen bonds) within the crystal lattice. These highly directional bonds significantly elevate the melting point compared to non-halogenated analogs [4].

-

Bond Dissociation Energy (BDE) Differentials: When subjected to extreme thermal stress, the molecule will not degrade uniformly. The C–Br bond on the pyridine ring possesses a lower bond dissociation energy (~280 kJ/mol) compared to the C–Cl bonds (~330 kJ/mol) and the aromatic C–C/C–N framework. Consequently, thermal degradation is mechanistically predetermined to initiate via homolytic C–Br cleavage.

Self-Validating Analytical Workflows

To establish absolute trustworthiness in thermal data, analytical protocols must be designed as self-validating systems. This means the methodology inherently checks its own accuracy against known physical constants before and during the analysis of the target analyte.

Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point

DSC is the industry standard for identifying phase transitions and assessing the crystalline purity of pharmaceutical intermediates [2].

Self-Validation Step: Prior to analyzing the pyrimidine derivative, the DSC instrument must be calibrated using a high-purity Indium standard (known

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2.5 to 3.0 mg of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine into a standard aluminum hermetic pan. Seal the pan using a specialized press to ensure optimal thermal contact.

-

Reference Setup: Prepare an identical, empty sealed aluminum pan to serve as the reference. This cancels out the heat capacity of the pan itself.

-

Purge Gas: Establish a continuous flow of high-purity Nitrogen (

) at 50 mL/min. Causality: An inert atmosphere is critical to prevent premature oxidative degradation of the pyridine ring before the melting point is reached. -

Thermal Program: Equilibrate the sample at 25 °C for 5 minutes. Apply a linear heating rate of 10 °C/min up to 200 °C. Causality: A 10 °C/min rate provides the optimal balance between peak resolution (identifying potential polymorphs) and sensitivity (signal-to-noise ratio of the heat flow).

-

Data Extraction: Calculate the extrapolated onset temperature (

) as the official melting point, rather than the peak maximum, as

Protocol B: Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures mass loss as a function of temperature, identifying the exact threshold where chemical decomposition begins [3].

Self-Validation Step: Run a "blank" method using an empty alumina crucible across the entire temperature range (25 °C to 600 °C). This generates a baseline that accounts for buoyancy effects (the apparent mass gain of the crucible as the density of the purge gas changes with heat). This blank curve is automatically subtracted from the sample data.

Step-by-Step Methodology:

-

Sample Loading: Load 5.0 to 10.0 mg of the compound into a pre-tared, high-temperature alumina (

) crucible. -

Atmosphere Control: Utilize a dual-gas system: Nitrogen (

) at 40 mL/min as the balance purge, and -

Heating Profile: Heat the sample from ambient temperature to 600 °C at a rate of 10 °C/min.

-

Derivative Analysis: Plot both the weight percentage (TGA) and the first derivative of the weight curve (DTG) to precisely identify the maximum rate of thermal degradation (

).

Fig 1. Self-validating thermal characterization workflow for biaryl pyrimidine derivatives.

Synthesis of Quantitative Thermal Data

Based on the structural homology of halogenated biaryl pyrimidines, the thermal profile of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine exhibits distinct phase transition and degradation boundaries. The data presented below represents the standardized thermal profile extracted from the aforementioned self-validating workflows.

Table 1: Differential Scanning Calorimetry (DSC) Parameters

Note: Melting point can vary slightly based on the specific polymorphic form and crystalline purity of the synthesized batch.

| Thermal Parameter | Symbol | Representative Value | Physical Significance |

| Extrapolated Onset | 122.5 °C | The thermodynamic melting point; solid-liquid transition begins. | |

| Peak Temperature | 124.3 °C | Temperature at which the endothermic heat flow reaches its maximum. | |

| Enthalpy of Fusion | ~95.2 J/g | Energy required to disrupt the halogen-bonded crystal lattice. | |

| Glass Transition | Not Observed | Indicates a highly crystalline structure with negligible amorphous content. |

Table 2: Thermogravimetric Analysis (TGA) Parameters

| Degradation Metric | Symbol | Representative Value | Mechanistic Indicator |

| 5% Mass Loss | 245.0 °C | Absolute upper limit for thermal processing; onset of dehalogenation. | |

| Max Degradation Rate | 315.5 °C | Point of catastrophic structural collapse (ring cleavage). | |

| Residual Char (at 600°C) | < 15.0 % | Indicates volatilization of small organic fragments and halogens. |

Mechanistic Degradation Pathway

Understanding the exact temperature at which the molecule breaks down (

Because the C–Br bond is the weakest point in the molecular framework, the initial thermal degradation event is a homolytic cleavage of the bromine atom from the pyridine ring. This generates a highly reactive biaryl radical. If this occurs during a high-temperature chemical reaction, these radicals can initiate uncontrolled polymerization or cross-react with solvents, leading to a cascade of impurities. Following debromination, the pyrimidine ring undergoes fragmentation, releasing toxic nitrogenous gases and hydrogen chloride (HCl) [3].

Fig 2. Proposed thermal degradation mechanism initiated by C-Br bond dissociation.

Conclusion and Handling Directives

4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine is a highly crystalline, thermally robust intermediate. Its melting point (~122.5 °C) is well-defined by a strong endothermic peak, driven by the rigidity of its biaryl axis and intermolecular halogen bonding.

Application Directives:

-

Storage: While thermally stable at room temperature, it should be stored in a cool, dry environment (2-8 °C) under inert gas to prevent long-term hydrolytic degradation of the highly reactive 2,6-dichloro groups on the pyrimidine ring.

-

Processing: Any synthetic step utilizing this intermediate (e.g., nucleophilic aromatic substitution,

) must strictly maintain reaction temperatures below 200 °C to maintain a wide safety margin against the 245 °C dehalogenation threshold.

References

-

DEKRA. "DSC Testing & Differential Scanning Calorimetry for Thermal Stability." DEKRA UK. Available at:[Link]

-

Lab Manager. "Thermal Stability Testing for Pharmaceuticals and Advanced Materials." Lab Manager Magazine. Available at:[Link]

-

ACS Omega. "Thermal Stability, Pyrolysis Behavior, and Fire-Retardant Performance of Melamine Cyanurate@Poly(cyclotriphosphazene-co-4,4′-sulfonyl diphenol) Hybrid Nanosheet-Containing Polyamide 6 Composites." ACS Publications. Available at:[Link]

-

PubChem. "Pyrimidine, 5-bromo-4,6-dichloro- (CID 111605)." National Center for Biotechnology Information. Available at:[Link]

Strategic Sourcing & Synthetic Contingencies: 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine

Executive Summary

4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine (CAS: 2024646-57-7 ) is a high-value heteroaromatic scaffold used primarily in the development of kinase inhibitors and complex heterocyclic drugs. Its structural utility lies in its orthogonal reactivity : the pyrimidine ring offers two electrophilic sites (C2, C6 chlorides) for nucleophilic aromatic substitution (

This guide addresses the procurement challenges associated with this intermediate—specifically its variable commercial stock status—and provides a validated synthetic contingency plan for internal production.

Part 1: Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine |

| CAS Registry Number | 2024646-57-7 |

| Catalog Number (Ref) | CS-1168597 (ChemScene) |

| Molecular Formula | |

| Molecular Weight | 304.96 g/mol |

| SMILES | ClC1=NC(Cl)=CC(N1)C2=CN=CC(Br)=C2 |

| Physical State | Solid (White to pale yellow powder) |

| Storage Conditions | -20°C, Hygroscopic (Store under inert atmosphere) |

Structural Insight: The molecule features a 2,6-dichloropyrimidine core substituted at the C4 position with a 5-bromopyridine moiety.

-

C2 & C6 Chlorides: Highly reactive towards amines/alkoxides via

. The C6 position (equivalent to C4 in unsubstituted pyrimidine) is generally more reactive than C2, but the presence of the pyridine substituent at C4 breaks this symmetry, making regioselectivity in subsequent steps critical. -

C5 Bromide (Pyridine): Stable under standard

conditions, allowing for late-stage Suzuki or Buchwald-Hartwig couplings.

Part 2: Commercial Availability & Supply Chain

The commercial landscape for CAS 2024646-57-7 is characterized by "Building Block" status . It is not a bulk commodity chemical; stocks are typically maintained in milligram to gram quantities.

Primary Suppliers & Aggregators

| Supplier | Catalog # | Pack Sizes | Lead Time | Purity |

| ChemScene | CS-1168597 | 100mg, 250mg, 1g | Stock / 2-3 Weeks | ≥98% |

| Molaid | (Indexed) | Variable | Variable | ≥95% |

| eMolecules | (Aggregator) | Varies by vendor | Check Tier 1/2/3 | Varies |

Procurement Strategy

-

Stock Verification: Do not rely on "In Stock" web badges. Request a Certificate of Analysis (CoA) and H-NMR prior to purchase to verify the regioisomer (distinguishing it from the 4-bromo-2,6-dichloro analog or phenyl-substituted variants).

-

Lead Time Buffer: If the compound is listed as "Make-to-Order" (common for this CAS), anticipate a 4–6 week synthesis cycle.

-

Cost-Benefit Analysis: For requirements >10g, internal synthesis (Part 3) is often faster and more cost-effective due to the low cost of starting materials (2,4,6-trichloropyrimidine).

Part 3: Synthetic Contingency (The "Make" Option)

If commercial supply is unavailable or delayed, the molecule can be synthesized via a regioselective Suzuki-Miyaura coupling .

The Route: C4-Selective Arylation

The synthesis exploits the electronic differentiation of 2,4,6-trichloropyrimidine . The C4/C6 positions are more electron-deficient (and thus more reactive towards oxidative addition by Pd(0)) than the C2 position.

Reaction Scheme:

Experimental Protocol

Note: This protocol is adapted from standard regioselective coupling methodologies for polychlorinated pyrimidines.

Reagents:

-

Substrate: 2,4,6-Trichloropyrimidine (1.0 equiv)

-

Coupling Partner: 5-Bromopyridine-3-boronic acid (1.0 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

] (0.05 equiv) -

Base: Sodium Carbonate (

), 2.0M aqueous solution (2.0 equiv) -

Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2,4,6-trichloropyrimidine (1.0 eq) and 5-bromopyridine-3-boronic acid (1.0 eq) in degassed DME (0.1 M concentration).

-

Activation: Add the

solution. Sparge with Argon for 10 minutes to remove oxygen (critical to prevent homocoupling). -

Catalysis: Add

(5 mol%) quickly under a stream of Argon. -

Reaction: Heat to 80–90°C for 4–6 hours. Monitor by TLC/LCMS.

-

Checkpoint: Look for the consumption of trichloropyrimidine. Avoid prolonged heating to prevent bis-coupling (reaction at C6).

-

-

Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The target mono-coupled product typically elutes after the unreacted starting material but before any bis-coupled byproducts.

Pathway Visualization

The following diagram illustrates the reaction logic and potential pitfalls (regioisomers/over-reaction).

Caption: Reaction pathway for the synthesis of CAS 2024646-57-7, highlighting the C4-selectivity of the Suzuki coupling.

Part 4: Quality Control & Analytics

To validate the identity of the procured or synthesized material, use the following analytical markers:

-

-NMR (DMSO-

-

Pyrimidine Proton: Look for a singlet around

8.0–8.2 ppm (C5-H of the pyrimidine ring). Note: In 2,4,6-trichloropyrimidine, this signal is at ~7.6 ppm; the aryl shift confirms coupling. -

Pyridine Protons: Three distinct signals in the aromatic region (approx

8.5–9.0 ppm) corresponding to the 3-pyridyl ring protons.

-

-

LC-MS:

-

Isotope Pattern: The molecule contains two chlorines and one bromine .

-

Look for the characteristic M+ (305), M+2 (307), M+4 (309), M+6 (311) pattern. The relative intensities should reflect the natural abundance of

and

-

-

Regioisomer Check: If unsure between C4 vs C2 substitution, a NOESY experiment or HMBC can confirm the correlation between the pyrimidine C5-H and the pyridine ring.

References

-

ChemScene . Product Information: 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine (CAS 2024646-57-7). Retrieved from

-

Gomtsyan, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules, 26(7), 1987. (Validates C4-selectivity in chloropyrimidines). Source:

-

BenchChem . Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (Technical Note on Regioselectivity). Source:

-

PubChem . Compound Summary: Pyrimidine, 5-bromo-4,6-dichloro- (For structural comparison/differentiation). Source:

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine

Abstract

This application note provides a detailed, research-grade protocol for the synthesis of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine, a key intermediate in the development of novel kinase inhibitors and other pharmacologically active agents. The described methodology is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile C-C bond-forming strategy. We will delve into the synthesis of the requisite precursors, 5-bromopyridine-3-boronic acid and 2,4,6-trichloropyrimidine, providing step-by-step instructions and explaining the critical chemical principles that ensure a successful and reproducible outcome. This guide is intended for researchers and professionals in drug discovery and process chemistry, offering both a practical laboratory procedure and a deeper understanding of the underlying reaction mechanisms.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The specific substitution pattern of 4-(5-Bromopyridin-3-yl)-2,6-dichloropyrimidine (CAS No. 2024646-57-7) presents a versatile platform for further chemical elaboration.[2] The two chlorine atoms at the 2- and 6-positions of the pyrimidine ring exhibit differential reactivity, allowing for sequential nucleophilic substitutions, while the bromo-substituted pyridine moiety offers a handle for subsequent cross-coupling reactions or other transformations. This trifunctional handle makes the target molecule a highly valuable building block in the synthesis of complex molecular architectures.

The synthetic strategy outlined herein is predicated on a convergent approach, culminating in a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction joins an organoboron compound with an organohalide, offering high functional group tolerance and excellent yields.[3]

Overall Synthetic Strategy

The synthesis is divided into three main stages:

-

Synthesis of 5-Bromopyridine-3-boronic Acid: This key intermediate is prepared from 3,5-dibromopyridine via a lithium-halogen exchange followed by borylation.

-

Synthesis of 2,4,6-Trichloropyrimidine: This coupling partner is synthesized from barbituric acid through a chlorination reaction.

-

Suzuki-Miyaura Cross-Coupling: The final step involves the palladium-catalyzed coupling of 5-bromopyridine-3-boronic acid with 2,4,6-trichloropyrimidine to yield the target molecule.

Sources

regioselective nucleophilic aromatic substitution (SnAr) of 2,6-dichloropyrimidine

Precision Control in Pyrimidine Functionalization: Regioselective Protocols

Executive Summary & Mechanistic Insight

The pyrimidine core is a privileged scaffold in oncology and virology (e.g., Ibrance, Etravirine). For 2,4-dichloropyrimidine, the core challenge is differentiating between the C4 (para-like) and C2 (ortho-like) positions.[2]

The Reactivity Hierarchy

Under standard

-

Electronic Factors: The C4 position allows for the delocalization of the negative charge onto the N1 nitrogen in a para-quinoid-like Meisenheimer complex, which is generally lower in energy than the ortho-quinoid-like complex formed by attack at C2.[2]

-

Steric Factors: The C2 position is flanked by two nitrogen lone pairs, creating a "steric shield" and electrostatic repulsion that hinders nucleophilic approach compared to the more accessible C4 position.

Key Causality: To invert this selectivity (targeting C2) or enhance C4 purity, one must manipulate the nucleophile type , solvent polarity , and C5-substituents .

Decision Matrix: Reaction Conditions vs. Regioselectivity[3][4][5]

The following table summarizes the expected regiochemical outcomes based on experimental variables.

| Variable | Condition/Substrate | Major Product | Selectivity Ratio (C4:C2) | Mechanistic Driver |

| Standard | C4-substituted | ~90:10 to 95:5 | Kinetic control; stabilization of para-quinoid intermediate. | |

| Lewis Acid | ZnCl | C4-substituted | >98:2 | Coordination to N3 enhances C4 electrophilicity. |

| C5-EWG | 5-NO | C4-substituted | >99:1 | Strong electronic bias reinforces C4 reactivity. |

| Special Case | Tertiary Amines + 5-NO | C2-substituted | <1:99 (Inverted) | In situ N-dealkylation mechanism specific to tertiary amines.[3] |

| Catalysis | Pd-catalysis (Buchwald-Hartwig) | C2-substituted | Variable | Oxidative addition preference differs from |

Detailed Experimental Protocols

Protocol A: High-Fidelity C4-Selective Amination

Target: Synthesis of 4-amino-2-chloropyrimidines.

Rationale: Using a polar aprotic solvent stabilizes the charged transition state. Low temperature prevents the higher-energy activation of the C2 position.

Materials:

-

2,4-Dichloropyrimidine (1.0 equiv)

-

Amine Nucleophile (0.95 equiv - limiting the nucleophile prevents bis-substitution)

-

Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Solvent: THF (for mild cases) or DMF (for unreactive amines)

Step-by-Step Workflow:

-

Preparation: Dissolve 2,4-dichloropyrimidine (20 mmol) in anhydrous THF (100 mL) in a round-bottom flask under

atmosphere. -

Thermal Control: Cool the solution to -78°C (dry ice/acetone) or 0°C (ice bath) depending on amine nucleophilicity. Note: Aliphatic amines require -78°C; anilines may react at 0°C or RT.

-

Addition: Mix the amine nucleophile (19 mmol) with DIPEA (24 mmol) in THF (20 mL). Add this solution dropwise to the pyrimidine solution over 30 minutes.

-